![molecular formula C14H7Cl2NO2 B12934791 2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an aldehyde group on the benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the reaction of 2-aminophenol with 2,5-dichlorobenzoyl chloride under basic conditions to form the benzoxazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of the corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the development of fluorescent probes for biological imaging due to its potential fluorescence properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde: Similar structure but with chlorine atoms at different positions.
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde is unique due to the specific positioning of the chlorine atoms and the presence of the aldehyde group. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H7Cl2NO2 |
|---|---|
Molekulargewicht |
292.1 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-2-3-11(16)10(6-9)14-17-12-5-8(7-18)1-4-13(12)19-14/h1-7H |
InChI-Schlüssel |
SDOALNPNKCOPTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


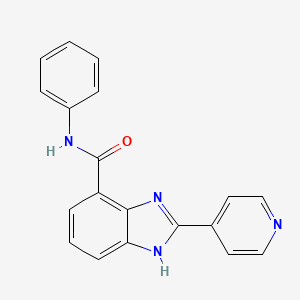
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
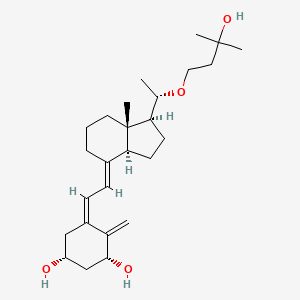
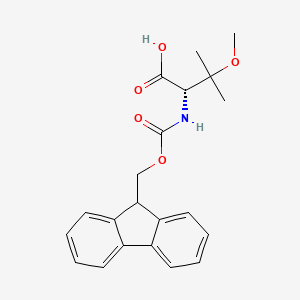
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
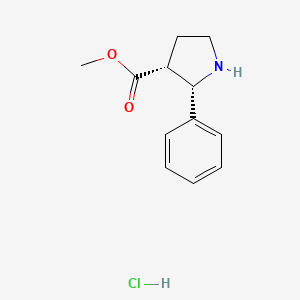
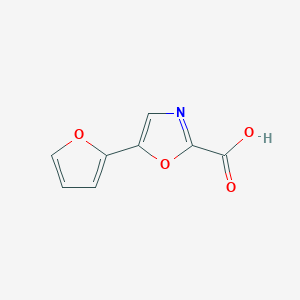
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)

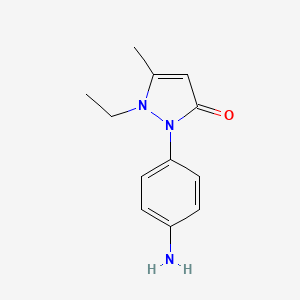
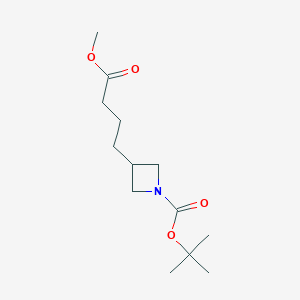
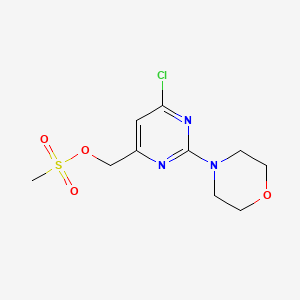

![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
